N-[2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a dimethylamino group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps. One common approach is to start with the appropriate substituted benzaldehyde and perform a series of reactions including condensation, cyclization, and functional group modifications. Specific reagents and conditions may include:
Condensation: Using dimethylamine and a suitable aldehyde under acidic or basic conditions.
Cyclization: Employing reagents like phosphorus oxychloride (POCl3) to form the oxazole ring.
Functional Group Modifications: Introducing the trifluoromethyl group using reagents such as trifluoromethyl iodide (CF3I) under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures.
Reduction: Often performed in anhydrous solvents under inert atmosphere.
Substitution: Conditions vary depending on the nature of the substituent and the desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxazole ring may play crucial roles in binding to enzymes or receptors, modulating their activity. Detailed studies on its binding affinity and selectivity are essential to understand its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Substituted phenyl)-2-(2-(2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl) acetyl) hydrazine carbothioamide
- 2-(Dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
Uniqueness
N-[2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the oxazole ring contributes to its binding affinity and selectivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H22F3N3O2 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H22F3N3O2/c1-14-4-6-16(7-5-14)20-12-18(27-30-20)21(29)26-13-19(28(2)3)15-8-10-17(11-9-15)22(23,24)25/h4-12,19H,13H2,1-3H3,(H,26,29) |
InChI Key |
VQMRFUZQGINPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)N(C)C |
Origin of Product |
United States |
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